3-(Trifluoromethyl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is a complex organic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often require the presence of specific catalysts and reagents to facilitate the formation of the desired compound. For instance, the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles can be achieved through photocycloaddition of sydnone with trifluoroacetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor, and various photocatalysts such as 4-CzIPN . The reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the photocycloaddition of sydnone with trifluoroacetonitrile yields 3-trifluoromethyl 1,2,4-triazole products .
Scientific Research Applications
3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring structure and have been studied for their potential as kinase inhibitors.
3-trifluoromethyl 1,2,4-triazoles: These compounds are synthesized through similar synthetic routes and have comparable chemical properties.
Uniqueness
3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is unique due to the presence of both trifluoromethyl and triphenylphosphoranylidene amino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C24H17F3N5P |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
triphenyl-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]imino]-λ5-phosphane |
InChI |
InChI=1S/C24H17F3N5P/c25-24(26,27)23-29-28-22-17-16-21(30-32(22)23)31-33(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
HNOUWPZEIZIRRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=NN3C(=NN=C3C(F)(F)F)C=C2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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